molecular formula C23H23Cl2N5O2 B11602289 7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11602289
M. Wt: 472.4 g/mol
InChI Key: MLLPYFWGXFMRON-UHFFFAOYSA-N
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Description

7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with dichlorophenyl, dimethyl, and phenylpropyl groups. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting with the preparation of the purine core. The reaction typically begins with the alkylation of a purine derivative, followed by the introduction of the dichlorophenyl and phenylpropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of microreactors can significantly improve the mass transfer rates and control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the dichlorophenyl and phenylpropyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model to study nucleophilic substitution reactions and the effects of various substituents on reaction rates and mechanisms.

Biology

In biological research, it serves as a probe to investigate enzyme-substrate interactions, particularly in the context of purine metabolism.

Medicine

Industry

Industrially, it can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The binding often leads to inhibition or activation of these targets, thereby modulating various biochemical pathways. For instance, it may inhibit enzymes involved in purine metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theophylline: Used in respiratory diseases for its bronchodilator effects.

    Adenosine: A naturally occurring purine nucleoside with various physiological roles.

Uniqueness

What sets 7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(3-PHENYLPROPYL)AMINO]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE apart is its unique combination of substituents, which confer distinct chemical and biological properties. Its dichlorophenyl and phenylpropyl groups, in particular, make it a versatile compound for various applications.

Properties

Molecular Formula

C23H23Cl2N5O2

Molecular Weight

472.4 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(3-phenylpropylamino)purine-2,6-dione

InChI

InChI=1S/C23H23Cl2N5O2/c1-28-20-19(21(31)29(2)23(28)32)30(14-16-10-11-17(24)13-18(16)25)22(27-20)26-12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3,(H,26,27)

InChI Key

MLLPYFWGXFMRON-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCCC3=CC=CC=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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